molecular formula C20H19NO4S B2983307 Methyl 4-((furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate CAS No. 1421458-40-3

Methyl 4-((furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2983307
CAS No.: 1421458-40-3
M. Wt: 369.44
InChI Key: PFLUAMSNLLHIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C20H19NO4S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

A study detailed the synthesis of compounds through reactions involving ethyl(3-aryl-2-bromo)propanoate with 4-(furan-2-ylmethyl)thiosemicarbazones, leading to 5-(R1-benzyl)-2-(R-benzylidenehydrazono)-3-(2-furylmethyl)thiazolidin-4-ones. This process illustrates the compound's utility in generating new chemical structures with potential antimicrobial properties (В. М. Цялковский et al., 2005).

Another research focused on the bromination of methyl furan-2-carboxylate, exploring routes to furan- and thiophen-2-carboxylic acids with different substituents, providing a methodological basis for the synthesis of various esters from these acids (D. Chadwick et al., 1973).

Biological and Pharmacological Activities

A study on the preparation of benzo[b]furans with antagonistic activity against human leukotriene B4 BLT1 and/or BLT2 receptors showcases the potential pharmacological applications of furan derivatives in treating inflammatory diseases (Kumiko Ando et al., 2004).

The investigation into the Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans for the production of biobased terephthalic acid precursors illustrates the compound's role in sustainable chemistry and material science (J. Pacheco et al., 2015).

Electrochemical and Electrochromic Properties

Research on novel donor–acceptor type monomers, including ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB), highlights the impact of introducing different acceptor groups on electrochemical and electrochromic properties, suggesting applications in smart materials and devices (Bin Hu et al., 2013).

Catalysis and Chemical Transformations

The use of a half-sandwich iron N-heterocyclic carbene complex for the C-H bond activation/borylation of furans and thiophenes represents an advance in catalysis, offering a more efficient pathway for the functionalization of these heterocycles (T. Hatanaka et al., 2010).

Synthesis of Polymeric Materials

Exploration into poly(thiophenylanilino) and poly(furanylanilino) polymers with substituted phenyl side groups for the development of novel hybrid polymers suggests applications in materials science, particularly in the design of new electroactive films (Lawrence C. Baldwin et al., 2008).

Properties

IUPAC Name

methyl 4-[furan-3-ylmethyl(2-thiophen-2-ylethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-24-20(23)17-6-4-16(5-7-17)19(22)21(13-15-9-11-25-14-15)10-8-18-3-2-12-26-18/h2-7,9,11-12,14H,8,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLUAMSNLLHIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.